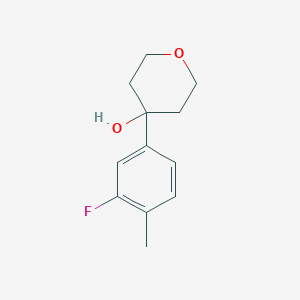

4-(3-Fluoro-4-methylphenyl)oxan-4-ol

Description

4-(3-Fluoro-4-methylphenyl)oxan-4-ol is a fluorinated oxane derivative characterized by a tetrahydropyran (oxane) ring substituted at the 4-position with a 3-fluoro-4-methylphenyl group. This compound combines the lipophilic properties of the aromatic fluorine and methyl substituents with the polar hydroxyl group of the oxane ring, making it a candidate for studies in medicinal chemistry and material science.

Properties

IUPAC Name |

4-(3-fluoro-4-methylphenyl)oxan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-9-2-3-10(8-11(9)13)12(14)4-6-15-7-5-12/h2-3,8,14H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZHFPHJGSHHIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2(CCOCC2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds Featuring the 3-Fluoro-4-methylphenyl Group

The 3-fluoro-4-methylphenyl moiety is a recurring motif in bioactive molecules due to its electronic and steric effects. Below are key examples:

a. SSR125543A (CRF1 Receptor Antagonist)

- Structure : Contains a 3-fluoro-4-methylphenyl group attached to a cyclopropane-ethyl-thiazole scaffold.

- Application : Demonstrates potent antagonism against corticotropin-releasing factor receptor 1 (CRF1), with efficacy in rodent stress models .

- Comparison : Unlike 4-(3-Fluoro-4-methylphenyl)oxan-4-ol, SSR125543A incorporates a thiazole ring and a cyclopropane group, enhancing its receptor-binding specificity.

b. 2-(4-Bromophenyl)-1-(3-Fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole

- Structure : Imidazole core substituted with 3-fluoro-4-methylphenyl and bromophenyl groups.

- Research Findings : Exhibits a planar crystal structure stabilized by C–H···π interactions, as revealed by X-ray diffraction .

c. Triazolothiadiazine Derivative (Compound 25)

- Structure: 7-(2-(3-Fluoro-4-methylphenyl)hydrazono)-triazolo[3,4-b][1,3,4]thiadiazine.

- Application: Synthesized as an antimicrobial agent, achieving 75% yield via crystallization from dioxane/ethanol .

- Comparison: The hydrazono linker and thiadiazine ring enhance its reactivity compared to the hydroxylated oxane system.

Oxan-4-ol Derivatives

Compounds sharing the oxan-4-ol core but differing in substituents provide insights into structure-property relationships:

a. 4-[(Dimethylamino)methyl]oxan-4-ol

- Structure: Oxan-4-ol substituted with a dimethylaminomethyl group.

- Properties : Molecular weight = 159.23 g/mol; polar basicity due to the tertiary amine group .

- Comparison: The dimethylamino group increases water solubility relative to the fluorine and methyl substituents in 4-(3-Fluoro-4-methylphenyl)oxan-4-ol.

b. rac-(3R,4R)-4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-(morpholin-4-yl)oxan-4-ol

- Structure : Oxan-4-ol with morpholine and bromopyrazole substituents.

- Comparison : The bromopyrazole group introduces steric bulk and electrophilic reactivity, contrasting with the simpler aromatic substituent in the target compound.

Fluorinated Aromatic Compounds

Fluorine substitution influences physical and chemical properties:

a. 3-Fluoro-4-methoxyaniline

- Properties : Melting point = 81–84°C; molecular weight = 141.14 g/mol .

- Comparison : The methoxy group enhances electron-donating capacity compared to the methyl group in 4-(3-Fluoro-4-methylphenyl)oxan-4-ol.

b. 4-Fluoro-3-trifluoromethylphenol

Data Table: Key Properties of Comparable Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.